
N-(azetidin-3-yl)-N-methyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(azetidin-3-yl)-N-methyl-acetamide: is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(azetidin-3-yl)-N-methyl-acetamide typically involves the reaction of azetidine derivatives with acetamide. One common method is the aza-Michael addition, where azetidine is reacted with an α,β-unsaturated carbonyl compound under basic conditions . Another method involves the N-alkylation of azetidine with methyl acetamide using a suitable base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: N-(azetidin-3-yl)-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds.
Aplicaciones Científicas De Investigación
N-(azetidin-3-yl)-N-methyl-acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(azetidin-3-yl)-N-methyl-acetamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active sites of the target molecules .
Comparación Con Compuestos Similares
Azetidine: A simpler analogue without the acetamide group.
N-methyl-azetidine: Lacks the acetamide functionality.
Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of an acetamide group.
Uniqueness: N-(azetidin-3-yl)-N-methyl-acetamide is unique due to its combination of the azetidine ring and the acetamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
N-(azetidin-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8(2)6-3-7-4-6/h6-7H,3-4H2,1-2H3 |
Clave InChI |
IEZPZICUISHPCM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


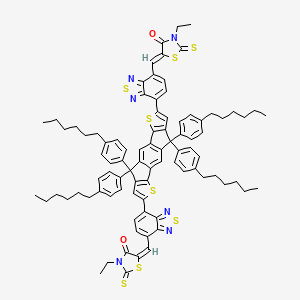
![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)
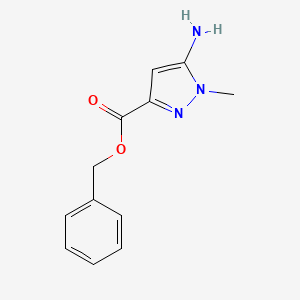
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
![Methyl 7-chloro-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12832185.png)
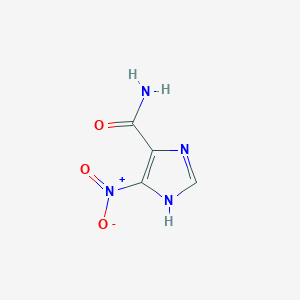

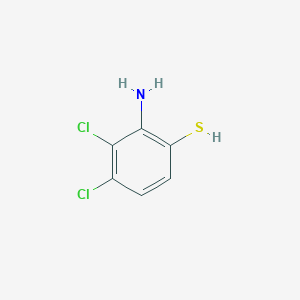


![N'~2~,N'~6~-bis[(E)-(2-hydroxynaphthalen-1-yl)methylidene]pyridine-2,6-dicarbohydrazide](/img/structure/B12832227.png)

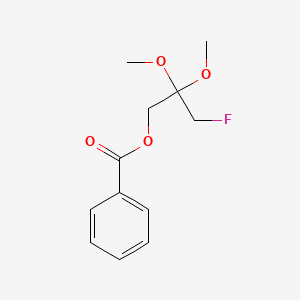
![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
